1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound characterized by the presence of multiple fluorine atoms and methoxy groups
Preparation Methods
The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the nucleophilic substitution of a halogenated precursor with a fluorinating agent. One common method includes the use of hydrogen fluoride-pyridine (HF/Py) or tetrabutylammonium dihydrogen trifluoride (TBAH2F3) as fluorinating agents . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the substitution reaction.
Chemical Reactions Analysis
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: Common reagents for these reactions include halogenating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBH).
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity and inhibition of specific biochemical pathways .
Comparison with Similar Compounds
1,4-Difluoro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can be compared with other fluorinated aromatic compounds such as:
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 2,4-Difluoro-1-(trifluoromethoxy)benzene
- 2,3-Difluoro-1-methyl-4-(trifluoromethoxy)benzene
These compounds share similar structural features but differ in the position and number of fluorine and methoxy groups. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H3F7O2 |
---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,4-difluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI Key |
VSUHWJNTUDLATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)F)OC(F)(F)F)F |
Origin of Product |
United States |
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